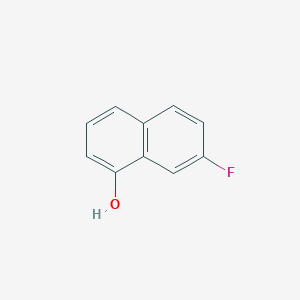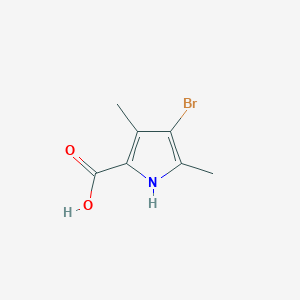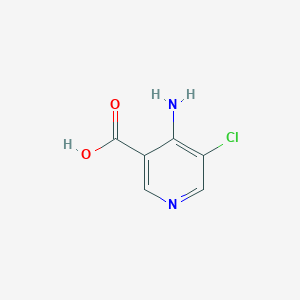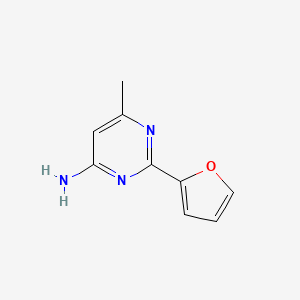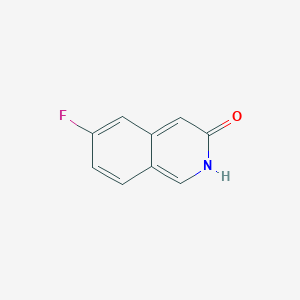
2-Bromo-6-(chloromethyl)pyridine
Descripción general
Descripción
2-Bromo-6-(chloromethyl)pyridine is an organochlorine compound that is pyridine substituted at position 2 by a bromomethyl group . It serves as a precursor in various organic reactions leading to the formation of a large range of pyridine derivatives .
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-(chloromethyl)pyridine is represented by the linear formula C6H5BrClN . The compound has a molecular weight of 206.47 .Chemical Reactions Analysis
2-Bromo-6-(chloromethyl)pyridine is used as a building block in the preparation of nitrogen-containing heterocyclic compounds . It is also used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis
2-Bromo-6-(chloromethyl)pyridine is a solid substance . It has a melting point of 46 - 49 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis of Colorimetric and Fluorescence Chemosensors
This compound is used in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensors .
Building Block for Heterocyclic Compounds
It serves as a building block in the preparation of nitrogen-containing heterocyclic compounds .
Synthesis of Ligands for Copper Containing Oxygenases
Ligands containing two bis [2-(2-pyridyl)ethyl]amine (pye) moieties have been used on copper (I) to mimic copper-containing oxygenases or hemocyanin .
Safety and Hazards
Direcciones Futuras
The future directions for 2-Bromo-6-(chloromethyl)pyridine involve its use in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . This methodology provides a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Mecanismo De Acción
Target of Action
2-Bromo-6-(chloromethyl)pyridine is a chemical compound that is often used in the field of organic synthesis . .
Mode of Action
The mode of action of 2-Bromo-6-(chloromethyl)pyridine is primarily through its reactivity as a halogenated pyridine . The bromine and chloromethyl groups attached to the pyridine ring make it a versatile intermediate in organic synthesis . It can participate in various types of reactions, including Suzuki-Miyaura cross-coupling reactions , which are widely used in the formation of carbon-carbon bonds .
Biochemical Pathways
It’s worth noting that the compound’s utility in suzuki-miyaura coupling reactions suggests it may be involved in the synthesis of various biologically active compounds .
Pharmacokinetics
As a synthetic intermediate, it’s primarily used in the laboratory setting for the synthesis of other compounds .
Result of Action
The primary result of the action of 2-Bromo-6-(chloromethyl)pyridine is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling reactions . This makes it a valuable tool in the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of 2-Bromo-6-(chloromethyl)pyridine can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the outcomes of its reactions can be influenced by factors such as temperature, solvent, and the presence of a catalyst .
Propiedades
IUPAC Name |
2-bromo-6-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-6-3-1-2-5(4-8)9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQJMBHZLIDFBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617083 | |
| Record name | 2-Bromo-6-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
727356-19-6 | |
| Record name | 2-Bromo-6-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

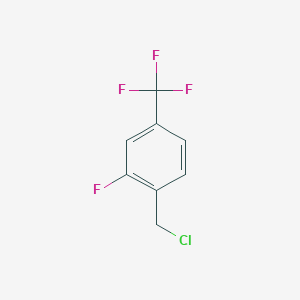
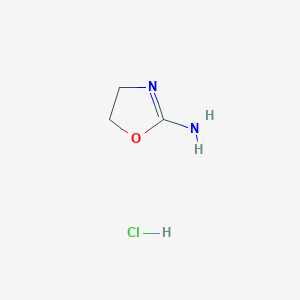
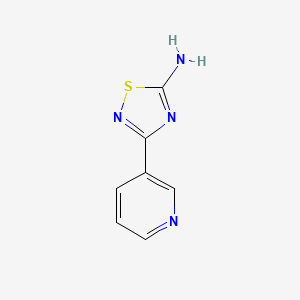
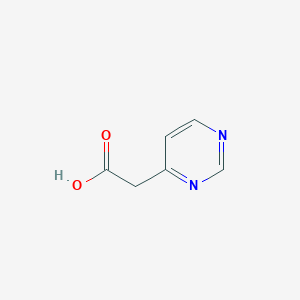
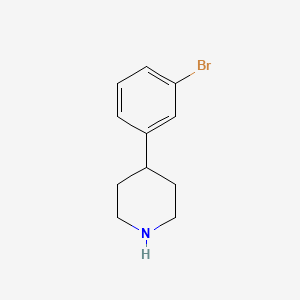
![4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine](/img/structure/B1342876.png)
